molecular formula C17H16FN3O4S B3398449 4-fluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1021253-58-6

4-fluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No. B3398449
CAS RN: 1021253-58-6
M. Wt: 377.4 g/mol
InChI Key: GPTRKQZPDAOFJC-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes. For example, the compound has been shown to inhibit the activity of carbonic anhydrase IX by binding to its active site, thereby preventing the conversion of carbon dioxide to bicarbonate ions. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth.
Biochemical and Physiological Effects:
4-fluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide has been shown to exhibit several biochemical and physiological effects. In addition to its enzyme inhibitory activity, the compound has been reported to have anti-inflammatory, antifungal, and antibacterial activities. It has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide in lab experiments include its potent inhibitory activity against specific enzymes and its diverse biological activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 4-fluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide. One potential direction is to investigate its therapeutic potential in the treatment of cancer, inflammation, and other diseases. Another direction is to study its mechanism of action in more detail, including its interactions with specific enzymes and cellular pathways. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in future research.

Scientific Research Applications

4-fluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase IX, which is overexpressed in many types of cancer. This compound has also been investigated for its anti-inflammatory, antifungal, and antibacterial activities.

properties

IUPAC Name

4-fluoro-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O4S/c18-13-4-6-14(7-5-13)26(23,24)19-10-2-11-21-17(22)9-8-15(20-21)16-3-1-12-25-16/h1,3-9,12,19H,2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTRKQZPDAOFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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